![molecular formula C14H14N4O B3012227 N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide CAS No. 925169-45-5](/img/structure/B3012227.png)
N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-phenylpropanamide derivatives is reported in the papers, where different substituents on the piperidine ring and the phenethyl group have been explored to enhance analgesic activity. For instance, the synthesis of diastereoisomers and enantiomers of N-phenylpropanamide derivatives with methyl substitutions is detailed, which has been shown to increase analgesic potency . These synthetic approaches could be relevant for the synthesis of "N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide," although the specific synthetic route for this compound would need to be developed based on the principles outlined.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . These studies provide insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, which are crucial for understanding the molecular behavior and interactions of these compounds. The molecular structure analysis of "this compound" would likely follow similar methodologies to determine its conformation and electronic properties.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of N-phenylpropanamide derivatives. However, the analgesic activity of these compounds suggests that they interact with opioid receptors in the body, leading to their pain-relieving effects . The chemical reactions involved in the binding to these receptors and the subsequent biological response would be an important area of study for "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylpropanamide derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the papers. However, the pharmacological profiles, including potency, onset, and duration of action, are well-characterized . These properties are influenced by the molecular structure and are critical for the efficacy and safety of the compounds as analgesics. The physical and chemical properties of "this compound" would need to be studied in a similar manner to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antihistaminic and Biological Activities
Research has demonstrated the biological activity of 2-methylpropanamide derivatives. One study focused on the antihistaminic and anticholinergic activities of these compounds, utilizing guinea pig ileum tissues for evaluation (Arayne et al., 2017).
Quantum Mechanical and Spectroscopic Studies
Another investigation involved quantum mechanical and spectroscopic analysis of a similar compound, N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, which provided insights into its electronic properties and molecular interactions (Chandralekha et al., 2019).
Photocyclization Studies
Research on the photocyclization of N-(2-bromoalkanoyl) derivatives of 2-acylanilines, which includes structures related to 2-methylpropanamides, has been conducted to understand their photochemical reactions (Nishio et al., 2005).
High-Performance Liquid Chromatography
A study on the enantioseparation of bicalutamide, a compound structurally similar to N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide, was conducted using high-performance liquid chromatography, highlighting the importance of chiral separation in pharmaceutical analysis (Török et al., 2005).
Synthesis of Functionalized Amino Acid Derivatives
Functionalized amino acid derivatives related to 2-methylpropanamide have been synthesized and evaluated for their potential as anticancer agents, showing promising results against various cancer cell lines (Kumar et al., 2009).
Propiedades
IUPAC Name |
N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10(2)14(19)18-13-5-3-12(4-6-13)17-9-11(7-15)8-16/h3-6,9-10,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFRHJKYFJWCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


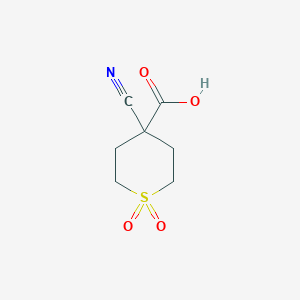
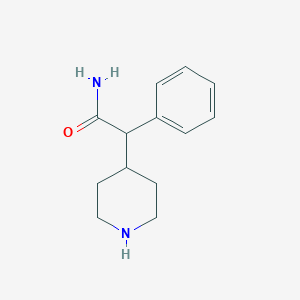
![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)
![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)
![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)
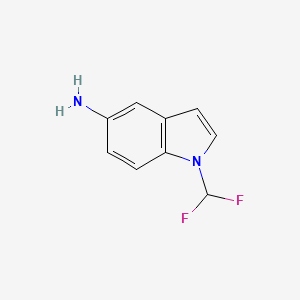
![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)
![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)
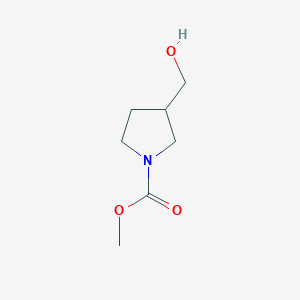
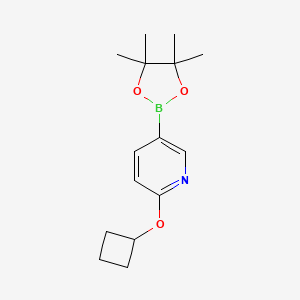
![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)
![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)